molecular formula C10H11F3N2 B13530329 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine

6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine

Cat. No.: B13530329
M. Wt: 216.20 g/mol
InChI Key: CEXDQCLHRSYRKX-UHFFFAOYSA-N
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Description

6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the trifluoromethyl group, followed by the introduction of the pyridin-3-amine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions: 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridin-3-amine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
  • 6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amine
  • 6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amine

Comparison: Compared to its analogs, 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine exhibits unique properties due to the cyclobutyl ring. The ring strain and electronic effects imparted by the trifluoromethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-9)8-3-2-7(14)6-15-8/h2-3,6H,1,4-5,14H2

InChI Key

CEXDQCLHRSYRKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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